N-(Naphthalen-1-ylmethyl)picolinamide
Overview
Description
N-(Naphthalen-1-ylmethyl)picolinamide is an organic compound with the molecular formula C17H14N2O and a molecular weight of 262.31 g/mol . It is characterized by the presence of a naphthalene ring attached to a picolinamide moiety. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-ylmethyl)picolinamide typically involves the reaction of picolinamide with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-ylmethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce naphthalen-1-ylmethylamine derivatives .
Scientific Research Applications
N-(Naphthalen-1-ylmethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-ylmethyl)picolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
N-(Naphthalen-1-ylmethyl)picolinamide can be compared with other similar compounds, such as:
N-(Naphthalen-1-yl)picolinamide: Lacks the methyl group, which may affect its binding affinity and reactivity.
N-(Phenylmethyl)picolinamide: Contains a phenyl group instead of a naphthalene ring, leading to different chemical and biological properties
Biological Activity
N-(Naphthalen-1-ylmethyl)picolinamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 248.28 g/mol. The compound features a naphthalene ring connected to a picolinamide moiety, which contributes to its biological activity.
Synthesis Methods
The synthesis typically involves multiple steps:
- Preparation of Naphthalen-1-ylmethylamine : This is the starting material.
- Formation of Urea Derivative : Reacting the amine with an isocyanate.
- Coupling with Picolinic Acid : Using coupling reagents like EDCI and DMAP to facilitate the formation of the amide bond.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially affecting replication and transcription processes.
- Protein Binding : The urea and picolinamide groups can form hydrogen bonds with proteins, which may inhibit enzymatic activities or alter protein functions .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of fungi, suggesting its potential as an antifungal agent .
Case Studies
A notable study focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the naphthalene structure significantly enhance antifungal activity. The most effective analogs demonstrated IC50 values significantly lower than those of standard antifungal agents .
Research Findings
A summary table below outlines key findings from various studies on the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17(16-10-3-4-11-18-16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTISDFHJFFNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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